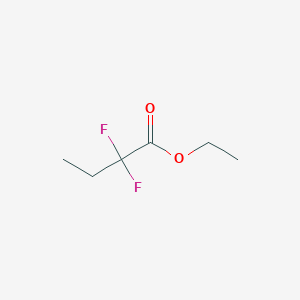
Ethyl 2,2-difluorobutanoate
Übersicht
Beschreibung
Ethyl 2,2-difluorobutanoate is a chemical compound with the molecular formula C6H10F2O2 . It is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of Ethyl 2,2-difluorobutanoate involves a bimolecular elimination mechanism. The reaction rate depends on the concentration of both the substrate and the base . For instance, the elimination reaction of 2-bromo-2-methylpropane can be taken as an example for discussion .
Molecular Structure Analysis
The molecular structure of Ethyl 2,2-difluorobutanoate is represented by the InChI code 1S/C6H10F2O2/c1-3-6(7,8)5(9)10-4-2/h3-4H2,1-2H3 . The average mass of the molecule is 152.139 Da, and the monoisotopic mass is 152.064880 Da .
Chemical Reactions Analysis
The chemical reactions involving Ethyl 2,2-difluorobutanoate are typically elimination reactions. These reactions follow the E2 mechanism, which is a bimolecular elimination mechanism .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Ethyl 2,2-difluorobutanoate has been utilized in the enantioselective synthesis of various compounds. A notable application is in the synthesis of 2,2-difluoro-3-hydroxycarboxylates, achieved through the hydrogenation of 2,2-difluoro-3-oxocarboxylates using chiral rhodium-(amidephosphine-phosphinite) complexes (Kuroki et al., 2000). Another instance involves the synthesis of peptidyl 2,2-difluoro-3-aminopropionate, using ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate as an intermediate, which holds potential as a proteinase inhibitor (Angelastro et al., 1992).
Catalytic Hydrogenation and Reaction Modes
Ethyl 2,2-difluorobutanoate is also involved in catalytic hydrogenation processes. It undergoes selective reduction under heterogeneous catalysis to yield various compounds like diamines or heterocycles, depending on the type of catalysts used (Zhu et al., 2005).
Visible-Light-Driven Reactions
Another innovative application is in visible-light-driven reactions. For instance, ethyl 2-bromo-2,2-difluoroacetate can react with alkenes under blue LED irradiation in the presence of fluorescein, leading to the formation of various 2,2-difluoroalkanoates (Furukawa et al., 2020).
Biosynthesis Studies
In biosynthesis, ethyl 2-methylbutanoate, closely related to ethyl 2,2-difluorobutanoate, has been identified as a key contributor to fruit aroma. Studies have examined its biosynthetic origins and impact on aroma in different contexts, such as in apples and wines (Rowan et al., 1996; Gammacurta et al., 2018)(Gammacurta et al., 2018).
Chemo-enzymatic Elaboration
Ethyl 2,2-difluorobutanoate plays a role in the chemo-enzymatic elaboration of compounds with complex structures. An example includes the synthesis of compounds related to the side chain of furaquinocin D, where a quarternary chiral center is created (Akeboshi et al., 1998).
Enantioselective Biocatalytic Reduction
The compound is also involved in biocatalytic reductions. Ethyl 2,2-disubstituted-3-oxobutanoates, related to ethyl 2,2-difluorobutanoate, were reduced biocatalytically to yield (S)-ethyl 3-hydroxy-2,2-disubstitutedbutanoate, demonstrating its potential in creating enantiopure compounds (Halder et al., 2015).
Safety and Hazards
Ethyl 2,2-difluorobutanoate is classified as a flammable liquid (Category 3). It can cause skin irritation (Category 2) and specific target organ toxicity upon single exposure (Category 3) . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment should be used, and the substance should be handled only in a well-ventilated area .
Wirkmechanismus
Target of Action
Ethyl 2,2-difluorobutanoate is a chemical compound with the formula C6H10F2O2 The primary targets of this compound are currently unknown
Pharmacokinetics
It has a molecular weight of 152.14 , a density of 1.071 g/cm³ , and a boiling point of 124°C . These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound behaves. For Ethyl 2,2-difluorobutanoate, it has a flash point of 29°C , indicating that it is flammable and its stability could be affected by high temperatures.
Eigenschaften
IUPAC Name |
ethyl 2,2-difluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-3-6(7,8)5(9)10-4-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHJMUMSGJEBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-difluorobutanoate | |
CAS RN |
2368-92-5 | |
| Record name | ethyl 2,2-difluorobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Chloropyrido[2,3-d]pyridazin-5(6h)-one](/img/structure/B3118273.png)
![5-Chloropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B3118280.png)


![Tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B3118302.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B3118310.png)
![Methyl (2R)-1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B3118320.png)


![2-Methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3118339.png)
![3h-Imidazo[4,5-b]pyridine-3-ethanol](/img/structure/B3118354.png)
